4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol (CAS: 727718-13-0) is a halogenated phenolic compound featuring a methoxypropylamine substituent at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₅ClNO₂, with a molar mass of 244.7 g/mol . The compound is characterized by a chloro-substituted phenol backbone and a flexible 3-methoxypropylamino side chain, which may enhance solubility compared to bulkier analogs.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-chloro-2-[(3-methoxypropylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO2/c1-15-6-2-5-13-8-9-7-10(12)3-4-11(9)14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
PCXGVNRJBOQYGK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
For industrial production, the synthesis process is scaled up using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The raw materials used in the synthesis are readily available, making the production process cost-effective and suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and amino groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Aliphatic Chains : The methoxypropyl group in the target compound balances hydrophilicity and flexibility, whereas longer chains (e.g., 3-(2-methoxyethoxy)propyl in ) may improve solubility but reduce membrane permeability.
- Heterocyclic Groups : Piperazine-containing analogs (e.g., ) show enhanced enzyme inhibition due to increased basicity and hydrogen-bonding capacity.
Physico-Chemical Properties
Key Trends :
Enzyme Inhibition
- Schiff Base Zinc Complexes: Derivatives like 4-chloro-2-[(2-piperazin-1-ylethylimino)methyl]phenol form Zn(II) complexes with urease inhibitory activity (IC₅₀ < 10 µM), outperforming the parent Schiff bases .
Toxicity
- 4-Chloro-2-methylphenol: Environmental studies indicate moderate persistence (t₁/₂ ~14 days in water) and toxicity to aquatic organisms (LC₅₀: 5–10 mg/L) .
Biological Activity
4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article summarizes the current understanding of its biological activity, including relevant case studies, research findings, and a comparison table of related compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a chloro group, an amino group linked to a methoxypropyl chain, and a phenolic hydroxyl group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of chlorinated phenols, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), exhibit significant antimicrobial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Although specific data on this compound is limited, its structural similarities suggest potential efficacy against bacterial infections. Chlorothymol demonstrated the ability to inhibit biofilm formation and bacterial motility, which are critical factors in the pathogenicity of MRSA .
Cytotoxicity and Safety Profile
The safety profile of similar chlorinated phenolic compounds has been studied extensively. For instance, 4-chloro-2-methylphenol has shown low toxicity levels in various assays. In studies evaluating repeated dose toxicity, a NOAEL (No Observed Adverse Effect Level) of 200 mg/kg/day was established, indicating a favorable safety margin for potential therapeutic use . While direct data on this compound is sparse, its analogs suggest that it may also possess a favorable safety profile.
Case Studies
- Antimicrobial Efficacy : A study evaluated various phenolic compounds against MRSA. The results indicated that chlorinated derivatives could enhance the effectiveness of existing antibiotics through synergistic effects .
- Cytotoxicity Assessment : In vitro assays demonstrated that compounds with similar structures did not exhibit significant cytotoxic effects at therapeutic concentrations, supporting their potential as safe antimicrobial agents .
Comparative Analysis of Related Compounds
The following table summarizes key biological activities and safety profiles of selected related compounds:
| Compound Name | Antimicrobial Activity | Cytotoxicity (NOAEL mg/kg/day) | Notes |
|---|---|---|---|
| 4-Chloro-2-isopropyl-5-methylphenol | Effective against MRSA | 200 | Prevents biofilm formation |
| 4-Chloro-2-methylphenol | Moderate | 200 | Low toxicity in repeated dose tests |
| This compound | TBD | TBD | Potentially similar properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
